molecular formula C18H16N4O3 B2807450 N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896838-48-5

N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2807450
CAS RN: 896838-48-5
M. Wt: 336.351
InChI Key: CZUIWUUPKLSMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated by techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . The compound “N-(pyridin-2-ylmethyl)furan-2-carboxamide” has a dihedral angle of 73.52 (14)° between the furan and pyridine rings .

Scientific Research Applications

Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .

EGFR Inhibitors

The target compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2, which signifies that the target compounds are likely to be EGFR inhibitors as expected .

Low Toxicity Against Normal Cells

The target compounds showed weak cytotoxic effects on HL7702, which implies the target compounds are probably to be of low toxicity against normal cells .

Antibacterial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Biomass Conversion

This compound can be synthesized from N-acetylglucosamine, a biomass, through a two-step process. This not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Catalytic Organic Synthesis

The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt the cellular signaling processes that regulate cell growth and metabolism, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the protein kinase pathways, which are involved in a wide range of cellular processes. The inhibition of these pathways can lead to a disruption in cell growth and metabolism, leading to the death of cancer cells .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. By inhibiting protein kinases, the compound disrupts the cellular processes that allow cancer cells to grow and divide, leading to their death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cancer cells themselves

properties

IUPAC Name

N-(furan-2-ylmethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-5-6-15-20-16-13(18(24)22(15)10-11)8-14(21(16)2)17(23)19-9-12-4-3-7-25-12/h3-8,10H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUIWUUPKLSMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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